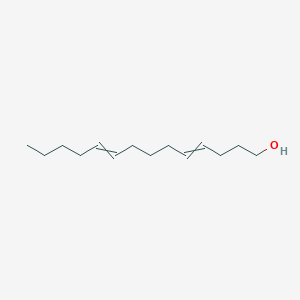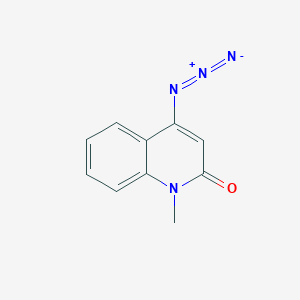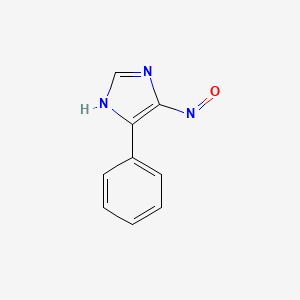![molecular formula C17H20O B14326184 [1-(1-Phenylethoxy)propan-2-yl]benzene CAS No. 97993-14-1](/img/structure/B14326184.png)
[1-(1-Phenylethoxy)propan-2-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-Phenylethoxy)propan-2-yl]benzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethoxy)propan-2-yl]benzene typically involves the reaction of phenol with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom bearing the chlorine atom, leading to the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: [1-(1-Phenylethoxy)propan-2-yl]benzene can undergo oxidation reactions to form corresponding phenolic and ketonic derivatives.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Phenolic and ketonic derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, and other substituted aromatic compounds.
科学研究应用
Chemistry: In chemistry, [1-(1-Phenylethoxy)propan-2-yl]benzene is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic ethers and biological macromolecules. It can also serve as a model compound for understanding the metabolism of similar aromatic ethers in living organisms.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used as a solvent, a stabilizer, or an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for a wide range of industrial applications.
作用机制
The mechanism of action of [1-(1-Phenylethoxy)propan-2-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
相似化合物的比较
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
1-Phenoxy-2-propanol: Another aromatic ether with a different substitution pattern on the propyl chain.
Uniqueness: [1-(1-Phenylethoxy)propan-2-yl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
97993-14-1 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
1-(1-phenylethoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C17H20O/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI 键 |
UEZTWBCTIPYIOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



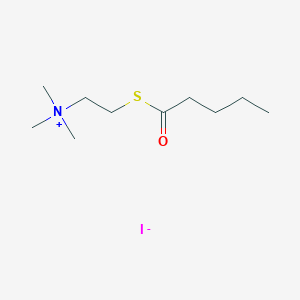
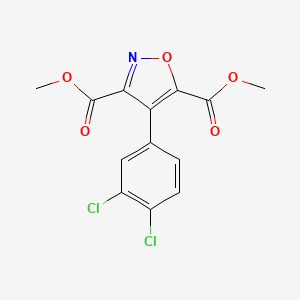
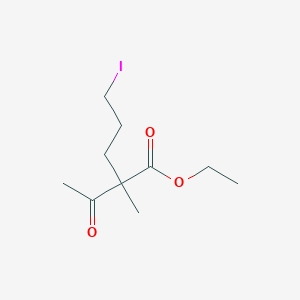

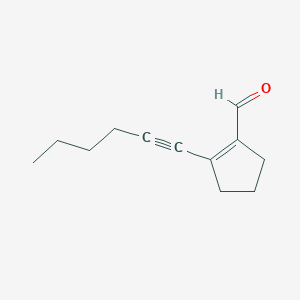
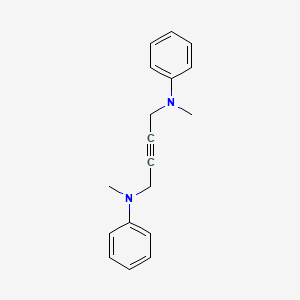
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

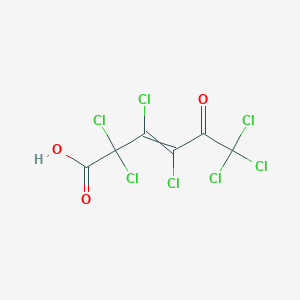
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
